2-[(4-Bromobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a bromophenyl group attached to a methanesulfonyl moiety, which is further connected to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a bromophenyl derivative with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the methanesulfonyl group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of a bromophenyl group with a methanesulfonyl moiety and a tetrahydroisoquinoline structure. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C16H16BrNO2S |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16BrNO2S/c17-16-7-5-13(6-8-16)12-21(19,20)18-10-9-14-3-1-2-4-15(14)11-18/h1-8H,9-12H2 |
InChI Key |
HGLLTJYDVJPWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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